molecular formula C21H21N5O3 B2407497 N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-55-0

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2407497
CAS No.: 946310-55-0
M. Wt: 391.431
InChI Key: BBMDZHLBDSULOS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective small molecule inhibitor of the serine/threonine kinase PIM1 (Proviral Integration site for Moloney murine leukemia virus 1). The PIM kinase family is a critical regulator of cell survival, proliferation, and metabolism, and its overexpression is frequently associated with hematological malignancies and solid tumors, making it a compelling target for oncological research [https://www.nature.com/articles/s41598-021-91643-z]. This compound acts as a competitive ATP-antagonist, binding to the kinase's active site and effectively blocking its phosphotransferase activity. By inhibiting PIM1, this molecule facilitates the study of pro-apoptotic pathways and can sensitize cancer cells to conventional chemotherapeutic agents, providing a valuable tool for investigating combination therapies [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01264]. Its research applications are primarily in the fields of cancer biology and signal transduction, where it is used to elucidate the specific roles of PIM1 in tumorigenesis, drug resistance, and as a potential node for therapeutic intervention. For Research Use Only.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-17-10-6-5-7-15(17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDZHLBDSULOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to their biological activities. For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others. These activities suggest that the compound may affect pathways related to viral replication, inflammation, and cell proliferation.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level. For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others. These activities suggest that the compound may have effects such as inhibiting viral replication, reducing inflammation, and inhibiting cell proliferation.

Biological Activity

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antitumor properties and mechanism of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazine core. Its molecular formula can be represented as C20H22N4O3C_{20}H_{22}N_4O_3. The presence of various functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Compound
HepG220.53Similar Triazine Derivative
MCF-7129.0Similar Triazine Derivative
HCT1160.5Novel Triazine Analog

The compound's structure suggests that it may inhibit key protein kinases involved in cancer cell proliferation and survival pathways.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific targets within cancer cells:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit topoisomerase and cyclin-dependent kinases which are crucial for DNA replication and cell cycle progression.
  • EGFR Inhibition : Some derivatives exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance:
    • Compound with IC50 = 25.9 µM against wild-type EGFR.
    • Compound with IC50 = 6.5 µM against mutant EGFR T790M/L858R .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, indicating that these compounds may promote programmed cell death as a mechanism to reduce tumor growth.

Case Studies

Several studies have explored the biological activity of triazine derivatives similar to this compound:

  • Study on Anticancer Efficacy : A systematic review indicated that triazine derivatives showed promising anticancer activity across various cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Structure–Activity Relationship (SAR) : Research has established SARs that correlate specific structural modifications with enhanced biological activity. For example:
    • The presence of nitrogen-containing heterocycles such as piperidine or morpholine has been linked to improved antitumor efficacy .

Q & A

Q. What synthetic pathways are most effective for synthesizing N-(2-methoxyphenethyl)-4-oxo-8-phenylimidazotriazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazine precursors, coupling with phenethylamine derivatives, and functionalization of the imidazo-triazine core. Key steps include:
  • Coupling Reactions : Use of DMF or THF as solvents with catalysts like EDCI/HOBt for amide bond formation between the triazine core and methoxyphenethyl group .
  • Cyclization : Controlled heating (80–120°C) in inert atmospheres to form the fused imidazo-triazine ring .
  • Purification : Employ HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to achieve >95% purity .
    Optimization strategies include adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenethyl group at N2) and ring system conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion) .
  • HPLC : Purity assessment using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological targets and mechanisms of action in cancer models?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to identify primary targets .
  • Pathway Analysis : Employ RNA sequencing or phosphoproteomics in treated cancer cell lines (e.g., MCF-7, HeLa) to map downstream signaling disruptions .
  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s methoxyphenethyl group and hydrophobic pockets of target enzymes .

Q. How should contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum concentration, incubation time) to minimize variability .
  • Structural Analysis : Verify batch purity via LC-MS and assess stereochemical consistency using X-ray crystallography or circular dichroism .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between methoxy group position and potency) .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C, sampling at 0, 6, 12, and 24 hours .
  • Degradation Monitoring : Use UPLC-MS to detect breakdown products (e.g., hydrolysis of the carboxamide group) .
  • Temperature Sensitivity : Store at -80°C, 4°C, and 25°C for 30 days, analyzing purity via HPLC .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl, chlorophenyl) or altered methoxy positions .
  • In Silico Modeling : Apply QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
  • In Vivo Testing : Prioritize analogs with >50% tumor growth inhibition in xenograft models for further development .

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